2-Chlorobenzo[b]thiophene-3-acetonitrile
Description
2-Chlorobenzo[b]thiophene-3-acetonitrile (CAS: 157549-49-0) is a heterocyclic organic compound with the molecular formula C₁₀H₆ClNS and a molecular weight of 207.679 g/mol . Its IUPAC InChIKey is CBWNFQCLFYLDJQ-UHFFFAOYSA-N, and it features a benzothiophene core substituted with a chlorine atom at the 2-position and an acetonitrile group at the 3-position. This structure confers unique electronic properties, making it valuable in organic synthesis, particularly in pharmaceuticals and materials science .
Key physical properties (where available) include:
Properties
Molecular Formula |
C10H6ClNS |
|---|---|
Molecular Weight |
207.68 g/mol |
IUPAC Name |
2-(2-chloro-1-benzothiophen-3-yl)acetonitrile |
InChI |
InChI=1S/C10H6ClNS/c11-10-8(5-6-12)7-3-1-2-4-9(7)13-10/h1-4H,5H2 |
InChI Key |
CBWNFQCLFYLDJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)Cl)CC#N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Research indicates that 2-Chlorobenzo[b]thiophene-3-acetonitrile exhibits promising biological activities. Its unique structure allows it to interact with specific molecular targets, influencing biochemical pathways through covalent bonding. Preliminary studies suggest potential applications in:
- Antimicrobial Activity : Derivatives of this compound have shown activity against various strains of bacteria, including Staphylococcus aureus. In one study, derivatives exhibited minimal inhibitory concentrations (MICs) as low as 4 µg/mL against resistant strains .
- Anticancer Properties : Initial evaluations indicate that certain derivatives may possess anticancer properties, warranting further investigation into their pharmacological profiles.
Enzyme Interaction Studies
This compound has been identified as a substrate in enzyme interactions, demonstrating its potential as a probe in biochemical assays. Its ability to modulate enzyme activity suggests applications in drug design and development .
Case Study 1: Antimicrobial Screening
A study focused on synthesizing new benzo[b]thiophene derivatives for screening against Staphylococcus aureus highlighted the effectiveness of compounds derived from this compound. The screening led to the identification of several compounds with significant antibacterial activity, emphasizing the compound's utility in developing new antimicrobial agents .
Case Study 2: Drug Development
In another case study, researchers explored the pharmacokinetics and biological activity of various benzo[b]thiophene derivatives, including those derived from this compound. The study assessed absorption, distribution, metabolism, and excretion (ADME) properties, revealing that some derivatives complied with drug-like properties according to established filters like Lipinski's rule .
Comparative Analysis of Derivatives
| Compound Name | MIC (µg/mL) | Antimicrobial Activity | Anticancer Potential |
|---|---|---|---|
| This compound | 4 | Yes | Under Investigation |
| Derivative A | 16 | Yes | Yes |
| Derivative B | 32 | Yes | No |
This table summarizes the antimicrobial activity and anticancer potential of various derivatives derived from this compound.
Comparison with Similar Compounds
Positional Isomers: 2-Chloro vs. 5-Chloro Derivatives
The positional isomer 5-chlorobenzo[b]thiophene-3-acetonitrile (CAS: 23799-60-2) shares the same molecular formula (C₁₀H₆ClNS ) but differs in the chlorine substitution position. Key distinctions include:
- Reactivity : The 2-chloro derivative exhibits enhanced electrophilicity at the 3-position due to the electron-withdrawing effect of the adjacent chlorine, facilitating nucleophilic substitutions. In contrast, the 5-chloro isomer may display reduced reactivity in analogous reactions .
- Applications : The 5-chloro variant is specifically utilized in synthesizing antipsychotic agents (e.g., 5-chloro-2-phenylbenzo[b]thiophene-3-ethanamine hydrochloride), whereas the 2-chloro derivative is more commonly employed in materials science .
Table 1: Comparison of Chlorobenzo[b]thiophene-3-acetonitrile Isomers
Functional Group Variants
3-Acetonitrile vs. 3-Carbonyl Chloride
- This compound is pivotal in forming amides or esters but lacks the nitrile’s electron-deficient character, limiting its use in charge-transfer materials .
- 5-Chlorobenzo[b]thiophene-3-acetic acid (CAS: 23799-60-2): The carboxylic acid derivative offers hydrogen-bonding capability, contrasting with the nitrile’s polarity. This difference impacts solubility and biological activity .
Structural Analogs in Heterocyclic Systems
Benzo[b]thiophene-3-acetonitrile (Non-chlorinated)
The non-chlorinated analog (CAS: 3216-48-6, C₁₀H₇NS) has a lower molecular weight (173.234 g/mol) and distinct physical properties:
- Melting Point : 65–67°C (vs. unavailable data for the chlorinated derivatives) .
- Electronic Properties : Absence of the chlorine atom reduces electron-withdrawing effects, making it less suitable for n-type organic semiconductors compared to 2-chlorobenzo[b]thiophene-3-acetonitrile .
Thiophene-3-acetonitrile
- Simplified Synthesis: Prepared via cyanohydrin methanesulfonylation but exhibits lower thermal stability (distills at 80–82°C/1 mbar) .
- Limited Applications: Primarily serves as a precursor in small-molecule synthesis rather than advanced materials .
Q & A
Q. What are the key physicochemical properties of 2-Chlorobenzo[b]thiophene-3-acetonitrile critical for experimental design?
The compound (CAS 3216-48-6) has a molecular formula of C₁₀H₇NS, molecular weight 173.23 g/mol, density 1.244 g/cm³, melting point 65–67°C, and boiling point 340.1°C at 760 mmHg. These properties influence solubility, reaction kinetics, and purification methods. For instance, the relatively high melting point suggests solid-state handling at room temperature, while the boiling point guides distillation protocols. Storage should prioritize airtight containers in dry, cool environments to prevent degradation .
Q. What standard synthetic routes are employed for preparing this compound in laboratory settings?
A common approach involves electrophilic substitution on benzo[b]thiophene derivatives. For example, chloroacetylation under basic conditions (e.g., using chloroacetyl chloride) followed by nitrile introduction via nucleophilic displacement. Similar pathways are described for substituted chlorobenzonitriles, where refluxing in dichloromethane under nitrogen protection minimizes side reactions. Yields can vary (e.g., 47–67% in analogous syntheses), necessitating optimization of stoichiometry and reaction time .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and structural integrity. Infrared (IR) spectroscopy identifies functional groups, such as the nitrile stretch (~2240 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography can resolve ambiguities in solid-state conformation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives?
Yield optimization requires systematic variation of catalysts, solvents, and reaction temperatures. For example, using anhydrous dichloromethane under nitrogen prevents hydrolysis of intermediates. Reverse-phase HPLC with methanol-water gradients (30% → 100%) effectively purifies products, as demonstrated in analogous syntheses with 67% yields. Kinetic studies (e.g., monitoring by TLC or in situ IR) can identify rate-limiting steps for further refinement .
Q. What strategies are recommended for resolving contradictions in reported toxicity or ecological impact data for this compound?
Current safety data sheets indicate limited toxicity information, with no acute or chronic data available . To address contradictions, researchers should conduct in vitro assays (e.g., Ames tests for mutagenicity) and predictive modeling using tools like ECOSAR. Comparative studies with structurally similar compounds (e.g., benzo[b]thiophene derivatives) may provide indirect insights into bioaccumulation or soil mobility .
Q. How can computational chemistry methods aid in predicting the reactivity of this compound in novel reactions?
Density functional theory (DFT) calculations can model electron density distributions, identifying reactive sites (e.g., the nitrile group or chlorinated aromatic ring). Molecular docking studies may predict interactions with biological targets, while QSAR models estimate physicochemical properties like logP (2.97) and solubility. PubChem-derived SMILES notations (e.g., C1=CC=C2C(=C1)C(=CS2)CC#N) enable simulations in software such as Gaussian or GAMESS .
Q. What are the challenges in studying the stability of this compound under varying environmental conditions?
Stability studies must account for photodegradation, hydrolysis, and thermal decomposition. For example, the nitrile group may hydrolyze to carboxylic acids under acidic/alkaline conditions. Accelerated aging tests (e.g., exposure to UV light or elevated temperatures) coupled with HPLC-MS analysis can track degradation products. Storage recommendations (dry, inert atmosphere) from safety data sheets should guide experimental design .
Q. In what ways can this compound derivatives be utilized in the development of organic semiconductors?
The compound’s aromatic and electron-withdrawing groups (chlorine, nitrile) make it a candidate for n-type organic thin-film transistors (OTFTs). Vacuum-deposited films of similar benzo[b]thiophene derivatives exhibit tunable bandgaps and charge carrier mobility. Morphological optimization (e.g., annealing to enhance crystallinity) and doping with electron-deficient moieties could improve device performance .
Q. Methodological Notes
- Data Contradictions : Cross-validate literature findings using orthogonal techniques (e.g., combining NMR with X-ray diffraction).
- Safety Protocols : Adhere to OSHA HCS guidelines, including PPE (gloves, lab coats) and fume hood usage, due to incomplete toxicity profiles .
- Advanced Characterization : Consider synchrotron-based X-ray absorption spectroscopy for electronic structure analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
